N-(1-((4-bromophenyl)sulfonyl)-2,2-dichlorovinyl)benzamide
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Overview
Description
N-(1-((4-bromophenyl)sulfonyl)-2,2-dichlorovinyl)benzamide is a chemical compound extensively used in scientific research. Its versatile properties make it valuable in various fields like pharmaceuticals, organic synthesis, and material science. This compound is known for its unique structure, which includes a bromophenyl group, a sulfonyl group, and a dichloroethenyl group attached to a benzamide core.
Preparation Methods
The synthesis of N-(1-((4-bromophenyl)sulfonyl)-2,2-dichlorovinyl)benzamide involves several steps. One common method includes the reaction of 4-bromobenzenesulfonyl chloride with 2,2-dichloroethenylbenzamide under controlled conditions. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
N-(1-((4-bromophenyl)sulfonyl)-2,2-dichlorovinyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonyl group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or vinyl group.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(1-((4-bromophenyl)sulfonyl)-2,2-dichlorovinyl)benzamide is widely used in scientific research due to its diverse applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving sulfonyl and benzamide groups.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(1-((4-bromophenyl)sulfonyl)-2,2-dichlorovinyl)benzamide involves its interaction with specific molecular targets. The compound’s sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The dichloroethenyl group may also play a role in the compound’s reactivity and binding affinity. These interactions can disrupt biological pathways, leading to antimicrobial or other therapeutic effects .
Comparison with Similar Compounds
N-(1-((4-bromophenyl)sulfonyl)-2,2-dichlorovinyl)benzamide can be compared with other similar compounds, such as:
N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine: This compound also contains a bromophenyl and sulfonyl group but differs in its overall structure and biological activity.
2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one: Another related compound with a different core structure, leading to distinct chemical and biological properties.
Properties
IUPAC Name |
N-[1-(4-bromophenyl)sulfonyl-2,2-dichloroethenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrCl2NO3S/c16-11-6-8-12(9-7-11)23(21,22)15(13(17)18)19-14(20)10-4-2-1-3-5-10/h1-9H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOSWOHGDCEUTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=C(Cl)Cl)S(=O)(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrCl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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